molecular formula C19H24N2O2 B4057783 N-ethyl-N-[1-(4-methoxyphenyl)propyl]-2-pyridin-3-ylacetamide

N-ethyl-N-[1-(4-methoxyphenyl)propyl]-2-pyridin-3-ylacetamide

Cat. No. B4057783
M. Wt: 312.4 g/mol
InChI Key: CNMPJRZRCZNLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-[1-(4-methoxyphenyl)propyl]-2-pyridin-3-ylacetamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of synthetic cannabinoids and has been shown to have a high affinity for the cannabinoid receptors in the brain.

Scientific Research Applications

Synthesis of Medicinal Compounds

Compounds containing the 4-methoxyphenyl group, such as "N-ethyl-N-[1-(4-methoxyphenyl)propyl]-2-pyridin-3-ylacetamide," have been synthesized for their potential medicinal properties. For instance, Pyrrolidine-3-carboxylic acids have been explored for their endothelin antagonist activities, indicating the significance of such compounds in developing treatments for conditions influenced by endothelin, such as cardiovascular diseases (H. Jae et al., 1997). Similarly, efforts to synthesize key intermediates for β-lactam antibiotics highlight the role of 4-methoxyphenyl-derived compounds in antibiotic development (G. Cainelli et al., 1998).

Material Science and Analysis

In material science, the analysis and characterization of compounds, including those with 4-methoxyphenyl groups, are critical. For example, the X-ray powder diffraction data for a related compound provide foundational information for understanding the crystalline structure, which is essential for the development of new materials and drugs (Qing Wang et al., 2017).

Chemical Synthesis Methodologies

Research into efficient synthesis methods for producing compounds with specific functionalities, including those related to "N-ethyl-N-[1-(4-methoxyphenyl)propyl]-2-pyridin-3-ylacetamide," is ongoing. The development of novel synthesis pathways contributes to the broader field of organic chemistry by providing more efficient, cost-effective, and environmentally friendly methods for producing complex molecules. The exploration of microwave-assisted synthesis versus conventional methods for triazole analogues offers insights into improving synthetic efficiency and yield (N. Virk et al., 2018).

Molecular Docking and Enzyme Inhibition

Molecular docking studies involving compounds like "N-ethyl-N-[1-(4-methoxyphenyl)propyl]-2-pyridin-3-ylacetamide" provide valuable insights into their potential as enzyme inhibitors or therapeutic agents. These studies help in understanding the interaction between such compounds and biological targets, aiding in the design of more effective and selective drugs. The investigation of novel dipeptide derivatives for antimicrobial activity and imaging agent potential showcases the application of such compounds in developing new therapeutics and diagnostic tools (I. Abdel-Ghany et al., 2013).

properties

IUPAC Name

N-ethyl-N-[1-(4-methoxyphenyl)propyl]-2-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-4-18(16-8-10-17(23-3)11-9-16)21(5-2)19(22)13-15-7-6-12-20-14-15/h6-12,14,18H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMPJRZRCZNLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)N(CC)C(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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